2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as “2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide”, is a derivative of the 5-(4-pyridinyl)-1,2,4-triazole chemotype . It has been identified as an inhibitor of alpha-synuclein (α-syn) aggregation , a protein that plays a crucial role in Parkinson’s disease (PD). The α-syn protein is the main constituent of intracellular proteinaceous accumulations, known as Lewy bodies and Lewy neurites, found in the brains of PD patients .
Mode of Action
This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . In pathological conditions, α-syn aggregates lead to neuronal pathological inclusions located both in the neuron soma and in axons . These aggregates cause cytotoxicity through various mechanisms such as increasing lipid membrane permeabilization, causing mitochondrial damage, and inducing oxidative stress .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving α-syn. In healthy conditions, α-syn is a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . The compound prevents the misfolding and aggregation of α-syn into amyloid fibrils, thereby inhibiting the formation of neuronal pathological inclusions .
Pharmacokinetics
Its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of pd markers after the administration of the same neurotoxin suggests that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which is a key pathological feature of PD . By inhibiting α-syn aggregation, the compound can potentially prevent the formation of Lewy bodies and Lewy neurites, thereby reducing neurotoxicity and neurodegeneration .
Análisis Bioquímico
Biochemical Properties
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to interact with alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . The compound has been found to inhibit the aggregation of α-syn, thereby potentially reducing neurotoxicity and neurodegeneration .
Cellular Effects
In cellular studies, 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to affect the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain . This suggests that the compound may influence cell function by modulating the levels of these proteins.
Molecular Mechanism
The molecular mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide involves binding to α-syn and inhibiting its aggregation . This interaction may lead to a reduction in the formation of proteinaceous accumulations, which are a common histopathological hallmark in Parkinson’s disease patients .
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJYHFYQWLDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.